molecular formula C13H11ClN2O2S B12481440 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one

2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one

Cat. No.: B12481440
M. Wt: 294.76 g/mol
InChI Key: HPGNGRKYWBOWDZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde, 5-methyl-3-amino-1,2-oxazole, and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one has been studied for its potential antimicrobial, antifungal, and anticancer activities. It is often used in assays to evaluate its biological effects.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazolidin-4-one: Lacks the oxazole ring, which may affect its biological activity.

    3-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one: Lacks the chlorophenyl group, which may influence its chemical reactivity.

Uniqueness

The presence of both the chlorophenyl and oxazole rings in 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one gives it unique chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H11ClN2O2S/c1-8-6-11(15-18-8)16-12(17)7-19-13(16)9-2-4-10(14)5-3-9/h2-6,13H,7H2,1H3

InChI Key

HPGNGRKYWBOWDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(SCC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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